BioH can be synthesized using various methods, including:
The purification of BioH typically involves techniques such as nickel-chelate affinity chromatography followed by size exclusion chromatography to achieve homogeneity . The enzyme's activity can be assessed using specific substrates, allowing researchers to evaluate its functional properties.
BioH exhibits a characteristic α/β-hydrolase fold, which is common among enzymes that catalyze hydrolysis reactions. The structure includes:
Crystallographic studies have provided insights into the three-dimensional structure of BioH, revealing details about substrate binding and the catalytic mechanism. The resolution of these structures typically ranges from 1.5 to 2.5 Å, allowing for detailed analysis of interactions at the molecular level .
BioH catalyzes the hydrolysis of pimeloyl-acyl carrier protein methyl ester to produce pimeloyl-acyl carrier protein. This reaction involves:
The kinetic parameters of BioH can be determined using Michaelis-Menten kinetics, where substrate concentration is varied to measure reaction rates. Enzyme assays often involve monitoring product formation using spectrophotometric methods or mass spectrometry .
BioH operates through a classic mechanism typical of serine hydrolases:
This dual-phase mechanism is crucial for its function in biotin biosynthesis .
BioH protein has several scientific applications:
BioH is an α/β-hydrolase fold enzyme that plays a pivotal role in biotin (vitamin B7/H) biosynthesis across diverse bacterial species. This enzyme catalyzes a crucial early step in the biotin synthesis pathway by generating pimeloyl-acyl carrier protein (ACP), the seven-carbon dicarboxylic acid precursor that contributes seven of biotin's ten carbon atoms [1] [8]. Unlike the highly conserved late enzymes of biotin synthesis, BioH represents one of several evolutionarily distinct esterases that perform this essential function, exhibiting remarkable genetic plasticity across bacterial taxa [1] [3]. The enzyme's ability to cleave methyl ester groups from specialized fatty acid synthesis intermediates makes it a fascinating example of metabolic innovation in cofactor biosynthesis [3] [8].
In Escherichia coli, biotin synthesis proceeds through a modified fatty acid biosynthesis pathway requiring the coordinated action of BioC and BioH proteins [2] [8]. This pathway begins with BioC methylating the free carboxyl group of malonyl-ACP, the normal C₂ primer for fatty acid synthesis. Methylation converts the charged carboxylate to a neutral methyl ester, creating malonyl-ACP methyl ester that mimics the canonical acetyl-ACP primer [8]. This disguised intermediate then undergoes two elongation cycles via fatty acid synthase:
The resulting seven-carbon intermediate contains the characteristic methyl ester modification that prevents recognition as an abnormal fatty acid intermediate [8]. At this stage, BioH catalyzes the essential demethylation reaction, hydrolyzing the ester bond of pimeloyl-ACP methyl ester to yield pimeloyl-ACP [2] [3]. This reaction is critical because it both prevents further elongation and produces the substrate for the first committed step of biotin ring assembly catalyzed by BioF, which condenses pimeloyl-ACP with L-alanine [2] [8].
Table 1: Enzymes in Early Stage Biotin Synthesis in E. coli
Enzyme | Gene Location | Function | Catalytic Mechanism |
---|---|---|---|
BioC | bioABFCD operon | Malonyl-ACP methyltransferase | SAM-dependent methylation |
Fatty Acid Synthase | Various loci | Chain elongation | Decarboxylative Claisen condensation |
BioH | Freestanding gene | Pimeloyl-ACP methyl ester esterase | Ser-His-Asp catalytic triad hydrolysis |
BioH specifically recognizes pimeloyl-ACP methyl ester as its physiological substrate, cleaving the ester bond to release methanol and generate the free carboxylate of pimeloyl-ACP [1] [3]. This enzyme belongs to the α/β-hydrolase superfamily characterized by a conserved catalytic triad (Ser82-His235-Asp207 in E. coli BioH) and a signature pentapeptide motif (Gly-X-Ser-X-Gly) that positions the nucleophilic serine residue [3] [6]. Structural studies reveal that BioH contains a unique lid domain that controls substrate access to the active site and confers chain-length specificity for the C₇ substrate [3] [5].
Mass spectrometry analyses have demonstrated that purified BioH binds acyl carrier protein (ACP) with high specificity [6]. The enzyme interacts primarily with the α₂-helix of ACP, explaining why BioH exhibits similar activity with both E. coli and Pseudomonas aeruginosa ACPs, which share identical α₂-helix sequences despite only 90% overall identity [3] [5]. Mutational studies show that substitution of the catalytic serine residue (S82A) abolishes esterase activity but does not prevent CoA binding, indicating that substrate recognition and catalysis involve distinct structural features [6].
BioH demonstrates unexpected substrate promiscuity beyond its physiological role. In vitro, it efficiently hydrolyzes various short-chain p-nitrophenyl esters (C₂-C₁₄) and can cleave ethyl, propyl, and butyl esters of pimeloyl-ACP, though with reduced efficiency compared to the natural methyl ester [3] [5]. This catalytic flexibility explains why certain BioH homologs become toxic when overexpressed—they deplete essential fatty acid intermediates through promiscuous hydrolysis [1] [3].
BioH genes display remarkable genomic plasticity across bacterial species, occurring in two distinct organizational contexts [3] [7]:
Freestanding genes: In γ-proteobacteria like E. coli, bioH is located outside the main biotin operon (bioABFCD), is transcribed independently, and is not regulated by the BirA repressor that controls the core operon [3] [5]. This arrangement suggests that BioH expression may respond to physiological cues distinct from biotin status.
Operon-encoded genes: In other bacteria like Pseudomonas aeruginosa, bioH is embedded within the biotin gene cluster, typically positioned immediately upstream of bioC (bioH-bioC-bioB-bioA-bioD) [3] [5]. In this configuration, bioH is coregulated with other biotin genes through the BirA repressor and may be translationally coupled to adjacent genes.
Table 2: Characteristics of BioH Genomic Contexts
Feature | Freestanding BioH | Operon-Encoded BioH |
---|---|---|
Representative organism | Escherichia coli | Pseudomonas aeruginosa |
Genomic location | Distant from bio operon | Within bio operon |
Transcriptional regulation | Independent of BirA | BirA-regulated |
Translational coupling | Absent | Possible with adjacent genes |
Sequence identity to E. coli BioH | 100% (self) | ~29% |
Expression level | Lower | Higher |
Phylogenetic distribution | Distinct clade | Distinct clade |
Despite these organizational differences, comparative studies reveal that both forms exhibit similar catalytic efficiencies. When assayed against the physiological substrate pimeloyl-ACP methyl ester, P. aeruginosa BioH (operon-encoded) required only twice the enzyme concentration (5 nM) to achieve the same conversion efficiency as E. coli BioH (2.5 nM) [3] [5]. Both enzymes hydrolyzed the substrate completely at concentrations ≤5 nM, demonstrating comparable specific activities despite their distinct genomic contexts and evolutionary lineages [5].
Bioinformatics analyses place freestanding and operon-encoded BioH proteins into distinct phylogenetic clades, suggesting different evolutionary trajectories [3] [5]. This diversity extends beyond BioH, as numerous bacteria utilize non-orthologous esterases (BioG, BioK, BioJ, BioV) that perform the same biochemical function despite lacking sequence similarity to BioH [1] [8]. This remarkable functional redundancy highlights the evolutionary flexibility of this essential step in biotin synthesis.
Table 3: BioH and Non-orthologous Esterases in Bacterial Biotin Synthesis
Enzyme | Representative Organisms | Sequence Similarity to BioH | Catalytic Triad |
---|---|---|---|
BioH | E. coli, Pseudomonas spp. | Reference | Ser-His-Asp |
BioG | Haemophilus influenzae, Bacillus spp. | None | Ser-His-Asp |
BioK | Cyanobacteria | None | Unknown |
BioV | Helicobacter pylori | None | Ser-His-Asp |
BioJ | Francisella tularensis | None | Ser-His-Asp |
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